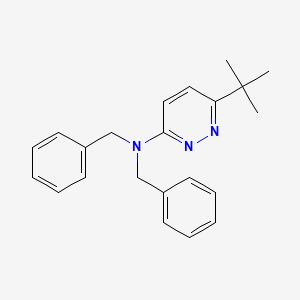
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves the reaction of piperazine with a propyl guanidine derivative. The reaction typically occurs in the presence of hydrochloric acid to form the trihydrochloride salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
化学反应分析
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
科学研究应用
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the development of new materials and chemical products.
作用机制
The mechanism of action of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
相似化合物的比较
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can be compared to other similar compounds, such as:
1-(2-(Piperazin-1-yl)ethyl)guanidine trihydrochloride: This compound has a similar structure but with an ethyl group instead of a propyl group.
1-(4-(Piperazin-1-yl)butyl)guanidine trihydrochloride: This compound has a butyl group instead of a propyl group.
1-(3-(Morpholin-4-yl)propyl)guanidine trihydrochloride: This compound has a morpholine ring instead of a piperazine ring.
These similar compounds share structural similarities but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound .
属性
分子式 |
C8H22Cl3N5 |
|---|---|
分子量 |
294.6 g/mol |
IUPAC 名称 |
2-(3-piperazin-1-ylpropyl)guanidine;trihydrochloride |
InChI |
InChI=1S/C8H19N5.3ClH/c9-8(10)12-2-1-5-13-6-3-11-4-7-13;;;/h11H,1-7H2,(H4,9,10,12);3*1H |
InChI 键 |
OFKQHEQAKDKQQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCN=C(N)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


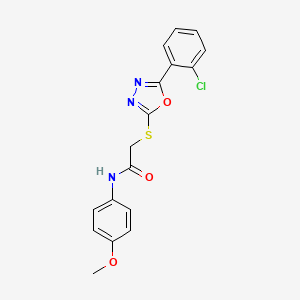
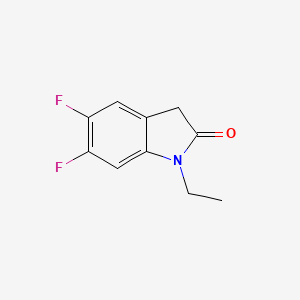
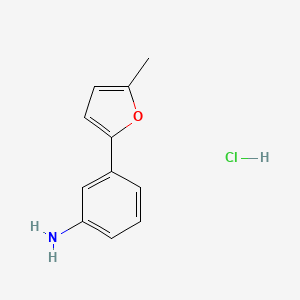

![3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11774238.png)
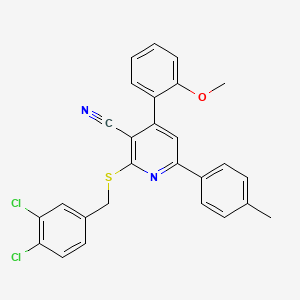
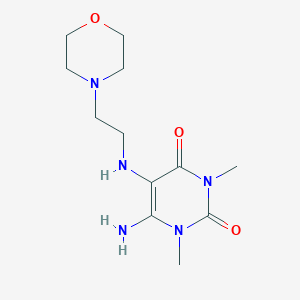

![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
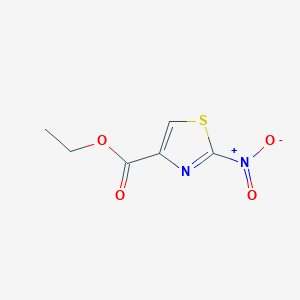
![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
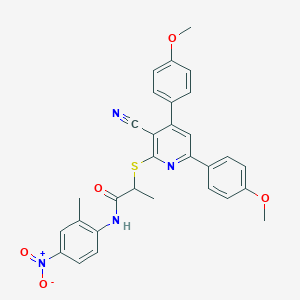
![2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11774274.png)
